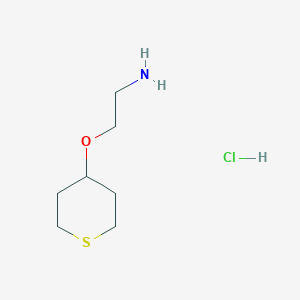

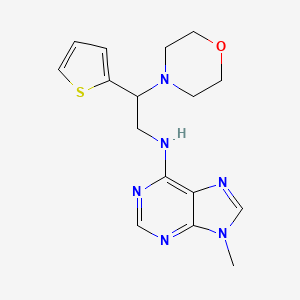

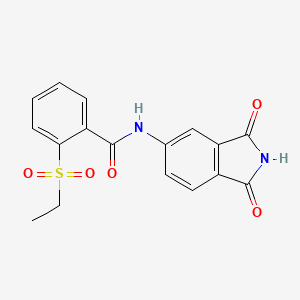

![molecular formula C13H15NO2S2 B2371838 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide CAS No. 2097883-74-2](/img/structure/B2371838.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propanamide is an organic compound with the chemical formula CH3CH2C=O(NH2). It is the amide of propanoic acid and is a mono-substituted amide . Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis .

Synthesis Analysis

Propanamide can be prepared by the condensation reaction between urea and propanoic acid, or by the dehydration of ammonium propionate . A study has also shown the catalyst-free sonosynthesis of highly substituted propanamide derivatives in water .

Chemical Reactions Analysis

Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas .

Physical And Chemical Properties Analysis

Propanamide is a yellow liquid with a molar mass of 73.095 g·mol−1. It has a density of 1.042 g/mL, a melting point of 80 °C, and a boiling point of 213 °C. It is very soluble in water .

科学的研究の応用

- BHBT2 has been synthesized and characterized as a solution-processable small organic material. It finds application in the fabrication of organic ultraviolet photodetectors . Its absorption properties in the UV range make it suitable for detecting ultraviolet light.

- Theoretical studies have investigated novel HTMs based on the 2,2’-bithiophene core, including derivatives like DFBT1–DFBT7 . These molecules exhibit lower band gaps and enhanced photophysical properties compared to the model molecule. Their power conversion efficiencies (PCEs) are promising for use in PSCs .

- While not directly related to solar cells, it’s interesting to note that propanamide derivatives have been synthesized and evaluated for their antibacterial activity. Although this specific compound was not mentioned, it highlights the versatility of propanamide-based molecules .

Organic Photodetectors

Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)

Antibacterial Activity

Safety And Hazards

将来の方向性

Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine and pharmaceutical science . Therefore, new structures containing the abovementioned motifs are still being synthesized and the possibilities of their practical application intensively tested .

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-2-13(16)14-8-9(15)10-5-6-12(18-10)11-4-3-7-17-11/h3-7,9,15H,2,8H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIBLZOGMGUVPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

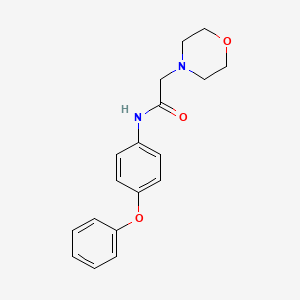

![2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2371759.png)

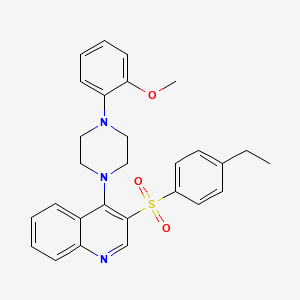

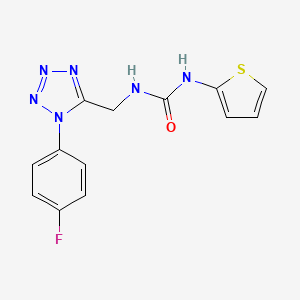

![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2371767.png)

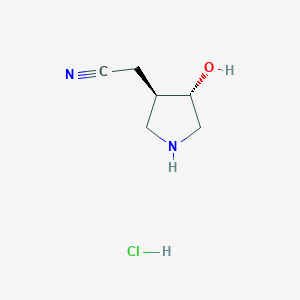

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2371773.png)

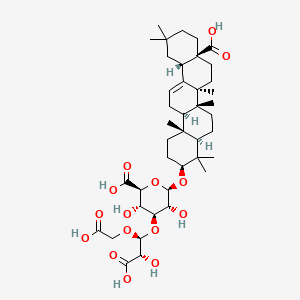

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-7-[[(4-methoxyphenyl)-diphenylmethyl]amino]heptanoic acid](/img/structure/B2371776.png)

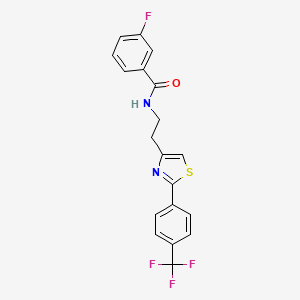

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2371778.png)